molecular formula C12H18Cl2N2 B1392392 1-(3-Pyrrolidinyl)indoline dihydrochloride CAS No. 1219957-59-1

1-(3-Pyrrolidinyl)indoline dihydrochloride

Cat. No.: B1392392
CAS No.: 1219957-59-1
M. Wt: 261.19 g/mol
InChI Key: IISPGFJCBJMNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Pyrrolidinyl)indoline dihydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound features a pyrrolidine ring fused to an indoline structure, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 1-(3-Pyrrolidinyl)indoline dihydrochloride can be achieved through several synthetic routes. One common method involves the catalytic asymmetric preparation of pyrroloindolines. This process typically employs a catalytic system to induce the formation of the pyrrolidine ring fused to the indoline core . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and selectivity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often utilize continuous flow reactors and advanced purification techniques to produce high-purity this compound.

Chemical Reactions Analysis

1-(3-Pyrrolidinyl)indoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Pyrrolidinyl)indoline dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinyl)indoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Pyrrolidinyl)indoline dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties. Its combination of a pyrrolidine ring with an indoline core distinguishes it from other indole derivatives and contributes to its diverse applications.

Properties

IUPAC Name

1-pyrrolidin-3-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)6-8-14(12)11-5-7-13-9-11;;/h1-4,11,13H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPGFJCBJMNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Pyrrolidinyl)indoline dihydrochloride
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1-(3-Pyrrolidinyl)indoline dihydrochloride
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1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 4
1-(3-Pyrrolidinyl)indoline dihydrochloride
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1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 6
1-(3-Pyrrolidinyl)indoline dihydrochloride

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